4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2S It is a derivative of benzoyl chloride, featuring bromine, chlorine, and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-bromo-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process can be summarized as follows:
Starting Material: 4-Bromo-5-methylbenzoic acid.
Reagent: Chlorosulfonic acid (HSO3Cl).
Reaction Conditions: The reaction is conducted under controlled temperature conditions to ensure the selective formation of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.
Reduction: Formation of 4-bromo-3-(methylthio)-5-methylbenzoyl chloride.
Oxidation: Formation of 4-bromo-3-(chlorosulfonyl)-5-carboxybenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a methyl group.
4-Chlorobenzenesulfonyl chloride: Lacks the bromine and methyl groups.
4-Bromo-3-chlorophenylboronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.
Uniqueness
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl functional groups, which confer distinct reactivity patterns
Eigenschaften
Molekularformel |
C8H5BrCl2O3S |
---|---|
Molekulargewicht |
332.00 g/mol |
IUPAC-Name |
4-bromo-3-chlorosulfonyl-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-2-5(8(10)12)3-6(7(4)9)15(11,13)14/h2-3H,1H3 |
InChI-Schlüssel |
APBNTTZCORHOOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.